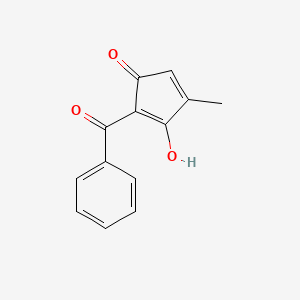
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is a peptide compound composed of four amino acids: L-proline, L-tyrosine, L-tyrosine, and L-serine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, the amino group of L-tyrosine can be protected using Boc (tert-butoxycarbonyl) anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or other coupling agents. After the peptide bonds are formed, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being sequentially added and coupled. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of L-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the cleavage of disulfide bonds .
Aplicaciones Científicas De Investigación
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- involves its interaction with specific molecular targets. For example, the peptide may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
L-tyrosyl-L-proline: A dipeptide with antihypertensive properties.
Cyclo(L-tyrosyl-L-tyrosine): A cyclic dipeptide with potential biological activities.
Uniqueness
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties.
Propiedades
Número CAS |
866784-36-3 |
|---|---|
Fórmula molecular |
C26H32N4O8 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O8/c27-19(12-15-3-7-17(32)8-4-15)23(34)28-20(13-16-5-9-18(33)10-6-16)24(35)29-21(14-31)25(36)30-11-1-2-22(30)26(37)38/h3-10,19-22,31-33H,1-2,11-14,27H2,(H,28,34)(H,29,35)(H,37,38)/t19-,20-,21-,22-/m0/s1 |
Clave InChI |
BHHUKFDUHVQLGW-CMOCDZPBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)

![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)

